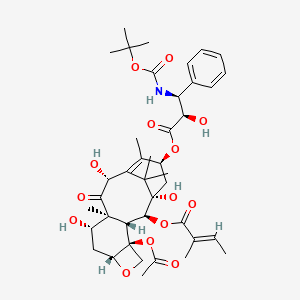

2-O-desbenzoyl-2-O-tiglyldocetaxel

Description

Contextualization within Taxane (B156437) Pharmaceutical Impurities

Taxanes, a class of diterpenoids, are vital in cancer chemotherapy. The stringent purity requirements for these active pharmaceutical ingredients (APIs) necessitate a thorough understanding of any accompanying impurities.

Impurity profiling, which involves the identification, quantification, and control of undesired components in pharmaceutical formulations, is a critical aspect of drug development and manufacturing. globalpharmatek.compharmaffiliates.com The presence of impurities, even in minute amounts, can potentially impact the safety, efficacy, and stability of an API. globalpharmatek.comsimsonpharma.com Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established strict guidelines for impurity levels in drug substances and products. globalpharmatek.comeurekaselect.comresearchgate.net This systematic analysis is not only a mandatory requirement for new drug applications but also serves as a quality control tool throughout the lifecycle of a pharmaceutical product. eurekaselect.comresearchgate.net By identifying and characterizing impurities, manufacturers can optimize production processes to minimize their formation and ensure the final product meets rigorous safety and quality standards. globalpharmatek.com

Docetaxel (B913) is a semi-synthetic taxane, a class of chemotherapy drugs used to treat various cancers, including breast, prostate, and non-small cell lung cancer. nih.govdrugbank.compatsnap.com Its primary mechanism of action involves the disruption of the microtubule network within cancer cells, which is essential for cell division and other vital cellular functions. drugbank.compatsnap.com Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them by preventing depolymerization. drugbank.compatsnap.comyoutube.com This leads to the formation of nonfunctional microtubule bundles, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis, or programmed cell death. nih.govpatsnap.com Research has also indicated that docetaxel can induce apoptosis by affecting apoptosis-regulating proteins. nih.gov Compared to its predecessor, paclitaxel (B517696), docetaxel has shown to be a more potent inhibitor of microtubule depolymerization in preclinical studies. nih.gov

Definitive Characterization and Nomenclature of 2-O-desbenzoyl-2-O-tiglyldocetaxel

Accurate identification and naming of impurities are fundamental for regulatory submissions and scientific communication. This compound is known by several systematic names and synonyms.

This compound is recognized by various nomenclature systems and is listed in several pharmacopeias as a known impurity of docetaxel. synzeal.comnih.gov It is commonly referred to as Docetaxel EP Impurity A, as designated by the European Pharmacopoeia. synzeal.com The United States Pharmacopeia (USP) refers to it as 2-Debenzoxyl 2-pentenoyl docetaxel. synzeal.comuspnf.com

Below is a table summarizing its various identifiers:

| Identifier Type | Identifier |

| Common Name | This compound |

| EP Synonym | Docetaxel EP Impurity A |

| USP Synonym | 2-Debenzoxyl 2-pentenoyl docetaxel |

| CAS Number | 1887057-05-7 |

| Molecular Formula | C41H55NO14 |

| Molecular Weight | 785.9 g/mol |

Sources: synzeal.comnih.govsimsonpharma.comsynzeal.comacanthusresearch.comsimsonpharma.compharmaffiliates.comimpurity.compharmaffiliates.com

The complex three-dimensional structure of taxanes gives rise to numerous stereoisomers. The specific stereochemistry of this compound is crucial for its definitive identification.

The systematic chemical name, which delineates its stereochemistry, is given as: 5β,20-epoxy-1,7β,10β-trihydroxy-9-oxotax-11-ene-2α,4,13α-triyl 4-acetate 13-[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-3-phenylpropanoate] 2-[(2E)-2-methylbut-2-enoate] according to the European Pharmacopoeia. synzeal.com The USP provides a similar, detailed stereochemical descriptor. synzeal.com The "(2R,3S)" configuration in the side chain attached at position 13 is a critical feature, consistent with the active parent drug, docetaxel. The "(2E)" designation indicates the stereochemistry of the tiglyl group at the 2-position.

The following table outlines key stereochemical features:

| Feature | Description |

| Core Ring System | 5β,20-epoxy-1,7β,10β-trihydroxy-9-oxotax-11-ene |

| Side Chain Stereochemistry | (2R,3S) at the C-13 ester side chain |

| Tiglyl Group Stereochemistry | (2E) at the C-2 position |

Source: synzeal.com

Research Objectives and Scope for Understanding this compound

The primary objective in studying this compound is to ensure the quality and safety of the docetaxel API. Research focuses on developing analytical methods for its detection, quantification, and control during the manufacturing process. synzeal.comsynzeal.com This includes techniques like high-performance liquid chromatography (HPLC), which can separate this impurity from docetaxel and other related substances. researchgate.netnih.gov The scope of this research is to establish acceptable limits for this impurity in the final drug product, in line with regulatory requirements. researchgate.net Understanding the formation pathways of this impurity can also lead to process improvements that minimize its presence. nih.gov

Properties

Molecular Formula |

C41H55NO14 |

|---|---|

Molecular Weight |

785.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C41H55NO14/c1-11-20(2)34(48)54-33-31-39(10,25(44)17-26-40(31,19-52-26)55-22(4)43)32(47)29(45)27-21(3)24(18-41(33,51)38(27,8)9)53-35(49)30(46)28(23-15-13-12-14-16-23)42-36(50)56-37(5,6)7/h11-16,24-26,28-31,33,44-46,51H,17-19H2,1-10H3,(H,42,50)/b20-11+/t24-,25-,26+,28-,29+,30+,31-,33-,39+,40-,41+/m0/s1 |

InChI Key |

AOEGVETYSHPGBP-XYIDDFOTSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |

Origin of Product |

United States |

Synthetic Strategies and Pathways for 2 O Desbenzoyl 2 O Tiglyldocetaxel

Chemical Synthesis Routes and Methodologies

The chemical synthesis of 2-O-desbenzoyl-2-O-tiglyldocetaxel can be approached through total synthesis of the taxane (B156437) scaffold or, more practically, through the semisynthetic modification of naturally occurring precursors.

Total Synthesis Approaches for Taxane Derivatives (if applicable to the compound's scaffold)

The total synthesis of taxanes, including the core structure of docetaxel (B913), represents a significant achievement in organic chemistry due to the molecule's complex, polycyclic architecture. While the total synthesis of this compound itself is not a common pursuit due to its status as an impurity, the methodologies developed for the synthesis of the taxane core are fundamental to understanding its structure and chemistry.

Key challenges in the total synthesis of the taxane skeleton include the construction of the strained eight-membered B-ring and the stereoselective installation of multiple functional groups. Various research groups have successfully developed synthetic routes, often employing strategies such as:

Ring-closing metathesis (RCM): To form the central eight-membered ring.

Diels-Alder reactions: To construct parts of the polycyclic system.

Shapiro reaction and McMurry coupling: To build the core structure.

These synthetic endeavors, while not aimed at producing this specific docetaxel impurity, provide a foundational understanding of the taxane framework's reactivity and stereochemistry, which is invaluable for designing semisynthetic routes to its derivatives.

Semisynthetic Derivation from Precursor Taxoids

The most practical and economically viable method for producing docetaxel and its analogues, including impurities for use as reference standards, is through semisynthesis starting from advanced natural precursors. The most common starting material is 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively large quantities from the needles of the European yew tree (Taxus baccata) researchgate.net.

The semisynthesis of this compound from 10-deacetylbaccatin III would conceptually involve a multi-step process. A plausible synthetic route is outlined below, based on established taxane chemistry:

Selective Protection of Hydroxyl Groups: The hydroxyl groups at positions C7 and C10 of 10-deacetylbaccatin III are selectively protected to prevent their interference in subsequent reactions. Various protecting groups can be employed, with silyl ethers being a common choice due to their stability and ease of removal.

Esterification at C13: The protected 10-deacetylbaccatin III is then esterified at the C13 hydroxyl group with a protected β-lactam side chain. This is a crucial step in the synthesis of docetaxel and its analogues.

Introduction of the Tigloyl Group at C2: This step differentiates the synthesis from that of docetaxel. Instead of the benzoyl group present in docetaxel, a tigloyl group is introduced at the C2 position. This can be achieved by reacting the intermediate with tiglic anhydride or tigloyl chloride.

Deprotection: The final step involves the removal of the protecting groups from the C7 and C10 positions to yield this compound.

This semisynthetic approach allows for the specific and controlled production of this compound, which is essential for its preparation as a high-purity reference standard for analytical purposes.

| Step | Description | Key Reagents and Conditions |

|---|---|---|

| 1 | Selective Protection | Silylating agents (e.g., TES-Cl, TIPS-Cl) in the presence of a base (e.g., pyridine). |

| 2 | Side Chain Attachment | Protected β-lactam side chain, coupling agents (e.g., DCC, EDCI). |

| 3 | Tigloyl Group Introduction | Tiglic anhydride or tigloyl chloride. |

| 4 | Deprotection | Fluoride sources (e.g., TBAF, HF-pyridine) for silyl groups. |

Formation Mechanisms as a Docetaxel Impurity

This compound is primarily encountered as an impurity in docetaxel drug substances and products. Its formation can be attributed to both the degradation of docetaxel and as a process-related impurity arising from the manufacturing process.

Degradation Pathways of Docetaxel Leading to this compound

While the direct degradation of docetaxel to this compound is not a primary degradation pathway, the presence of related taxane impurities in the starting materials can lead to its formation. The more common degradation pathways for docetaxel involve epimerization at the C7 position and hydrolysis of the ester side chain at C13. However, if the starting material, 10-deacetylbaccatin III, contains analogues with a tigloyl group at the C2 position, these can be carried through the synthetic process to form the final impurity.

Process-Related Formation during Docetaxel Manufacturing and Storage

The formation of this compound as a process-related impurity is more likely. This can occur if the natural precursor, 10-deacetylbaccatin III, is not sufficiently purified and contains other taxoids with a tigloyl group at the C2 position. These related taxanes would then undergo the same chemical transformations as 10-deacetylbaccatin III during the semisynthesis of docetaxel, leading to the formation of this compound alongside the active pharmaceutical ingredient.

The storage conditions of docetaxel can also influence the impurity profile. Although direct conversion is not the primary route, the presence of reactive species or inappropriate storage conditions could potentially facilitate complex reactions that might contribute to the formation of various impurities.

Optimization of Synthetic Yield and Purity for Reference Standard Preparation

The preparation of this compound as a reference standard necessitates a high degree of purity. This is typically achieved through a combination of a controlled synthetic process and rigorous purification techniques. The intentional semisynthesis, as outlined in section 2.1.2, is the preferred method for obtaining this compound in a controlled manner.

Optimization of the synthetic yield and purity involves careful control over several factors:

Purity of Starting Materials: Using highly purified 10-deacetylbaccatin III is crucial to minimize the formation of other related impurities.

Reaction Conditions: The stoichiometry of reagents, reaction temperature, and reaction time for each step of the semisynthesis must be carefully optimized to maximize the yield of the desired product and minimize side reactions.

Purification Methods: High-performance liquid chromatography (HPLC) and medium-pressure liquid chromatography (MPLC) are powerful techniques for the isolation and purification of taxane derivatives. researchgate.net These chromatographic methods can effectively separate this compound from docetaxel and other impurities, allowing for the preparation of a highly pure reference standard.

| Factor | Optimization Strategy |

|---|---|

| Starting Material Purity | Chromatographic purification of 10-deacetylbaccatin III. |

| Reaction Stoichiometry | Systematic variation of reagent ratios to find the optimal balance. |

| Temperature and Time | Monitoring reaction progress at different temperatures and for varying durations. |

| Purification | Development of optimized HPLC or MPLC methods with appropriate stationary and mobile phases. |

The successful preparation of high-purity this compound is essential for its use as a reference standard in the quality control of docetaxel formulations, ensuring the safety and efficacy of the final drug product.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 O Desbenzoyl 2 O Tiglyldocetaxel

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for separating 2-O-desbenzoyl-2-O-tiglyldocetaxel from the active pharmaceutical ingredient (API) and other related substances. The complexity of the sample matrix, which includes the API, process-related impurities, and degradants, necessitates the development of highly selective and sensitive chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Compound

High-Performance Liquid Chromatography (HPLC) is the most common and essential technique for the quantification of docetaxel (B913) and its impurities. researchgate.net The development of a robust, stability-indicating HPLC method is crucial for separating this compound from docetaxel and other impurities, such as 7-epi-docetaxel. nih.gov

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve sufficient resolution between all relevant peaks. analis.com.my Reversed-phase HPLC (RP-HPLC) with a C18 column is the most frequently utilized approach. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure optimal separation and peak shape. analis.com.myresearchgate.net UV detection is commonly performed at a wavelength where both the API and its impurities exhibit significant absorbance, often around 230 nm. researchgate.net

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. analis.com.mynih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For instance, a validated method for docetaxel and its related substances demonstrated linearity over a specific concentration range with a high correlation coefficient (r² = 0.9999). researchgate.net The precision is typically confirmed by ensuring the relative standard deviation (RSD) for replicate injections is below a specified limit, often less than 2%. analis.com.my

| Parameter | Typical Conditions/Values | Source(s) |

| Stationary Phase | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 50:50 or 65:35 v/v) | researchgate.netanalis.com.my |

| Flow Rate | 0.8 - 1.5 mL/min | researchgate.netresearchgate.net |

| Detection Wavelength | 228 nm - 232 nm | analis.com.myresearchgate.net |

| Linearity (r²) | > 0.999 | analis.com.myresearchgate.net |

| LOD | ~1-10 µg/mL | analis.com.my |

| LOQ | ~3-30 µg/mL | nih.govanalis.com.my |

| Accuracy (% Recovery) | 90-110% | nih.govanalis.com.my |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Impurity Profiling and Identification

For more complex impurity profiling and definitive identification, Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with Mass Spectrometry (MS). UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, greater peak capacity, and faster analysis times compared to conventional HPLC.

When coupled with a mass spectrometer, UHPLC-MS becomes a powerful tool for identifying unknown impurities. While the UV detector in an HPLC system can quantify impurities, it cannot typically identify them without a reference standard. MS provides mass-to-charge ratio (m/z) information, which can help determine the molecular weight of an impurity. Tandem mass spectrometry (MS/MS) further fragments the impurity ions, creating a unique fragmentation pattern that acts as a "fingerprint," allowing for structural elucidation and confident identification of compounds like this compound, even at trace levels. researchgate.net This enhanced sensitivity and specificity make UHPLC-MS an indispensable technique for comprehensive impurity analysis in pharmaceutical development. nih.gov

Chiral Chromatography for Stereoisomeric Purity Assessment

This compound is a complex molecule with multiple chiral centers. nih.gov Stereoisomers (enantiomers and diastereomers) can have identical chemical properties but differ in their three-dimensional arrangement, which can lead to significant differences in pharmacological activity and toxicity. nih.gov Therefore, assessing the stereoisomeric purity is a critical regulatory requirement. phenomenex.blog

Chiral chromatography is a specialized variant of column chromatography used to separate enantiomers. wikipedia.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times. wikipedia.org Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, proteins, or Pirkle-type (brush-type) phases. wikipedia.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP through a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org For a molecule like this compound, a cyclodextrin-based column, which separates molecules based on inclusion complexation, could be a suitable choice for assessing its stereoisomeric purity. wikipedia.orghplc.eu

Spectroscopic Structural Elucidation Methods

Following separation and isolation, spectroscopic methods are employed to confirm the precise chemical structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. A full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectroscopy, is required for the unambiguous assignment of all protons and carbons in the structure of this compound.

For this specific impurity, NMR analysis would serve to confirm its identity by comparing its spectrum to that of docetaxel. Key differences would be expected:

Absence of Benzoyl Signals: The characteristic signals for the benzoyl group protons and carbons present in the docetaxel spectrum would be absent.

Presence of Tigloyl Signals: New signals corresponding to the tigloyl group ((E)-2-methylbut-2-enoyl) would be present. This would include a vinylic proton signal and signals for the two methyl groups, which would be clearly identifiable in the ¹H NMR spectrum.

Chemical Shift Changes: The chemical shifts of the protons and carbons near the C-2 position of the taxane (B156437) core would be different from those in docetaxel, reflecting the change in the ester substituent at this position. 2D correlation experiments like HMBC would be crucial to confirm the connectivity of the tigloyl group to the C-2 position of the docetaxel core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS is used to confirm its molecular formula, C₄₁H₅₅NO₁₄. nih.govchembk.com The experimentally measured exact mass would be compared to the theoretically calculated mass (785.36225543 Da) to verify the elemental formula. nih.gov

Furthermore, tandem HRMS (HRMS/MS) provides detailed structural information through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragment ions, the structural components of the molecule can be confirmed. For example, the fragmentation pattern would be expected to show the neutral loss of the tigloyl group and the tert-butoxycarbonylamino phenylpropanoyl side chain, providing definitive evidence for the structure and confirming its identity as an impurity of docetaxel. researchgate.net

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₅₅NO₁₄ | nih.govchembk.compharmaffiliates.com |

| Molecular Weight | 785.9 g/mol | nih.gov |

| Computed Exact Mass | 785.36225543 Da | nih.gov |

| Common Synonyms | Docetaxel Impurity A | nih.govpharmaffiliates.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are fundamental analytical techniques that provide valuable information regarding the functional groups present in a molecule and can be utilized for purity assessment.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the various functional groups within the this compound molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that acts as a molecular fingerprint. The complex structure of this compound, which includes hydroxyl, ester, amide, and carbonyl groups, gives rise to a detailed IR spectrum.

Based on the known structure of the molecule, the expected characteristic IR absorption bands are presented in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| N-H (amide) | 3400-3250 |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (ester) | 1750-1735 |

| C=O (amide) | 1680-1630 |

| C=O (ketone) | ~1715 |

| C=C (aromatic) | 1600-1450 |

| C-O (ester, ether) | 1300-1000 |

This table presents theoretically expected IR absorption ranges for the functional groups present in this compound based on standard IR correlation tables. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is primarily used to analyze compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The presence of aromatic rings and carbonyl groups in this compound makes it suitable for UV-Vis analysis. The parent compound, docetaxel, is known to exhibit a maximum absorbance (λmax) at approximately 229 nm. ajpaonline.com It is anticipated that this compound would have a similar λmax due to the presence of the same core chromophoric systems.

UV-Vis spectrophotometry can be employed for purity assessment by comparing the absorbance of a sample to that of a known reference standard. Any significant deviation in the absorbance at the λmax could indicate the presence of impurities that either absorb at the same wavelength or interfere with the measurement.

| Compound | Expected λmax (nm) | Chromophores |

| This compound | ~229 | Phenyl group, Carbonyl groups |

| Docetaxel | 229 | Phenyl group, Carbonyl groups |

The expected λmax for this compound is based on the reported value for the parent compound, docetaxel. ajpaonline.com

Advanced Hyphenated Techniques for Complex Mixture Analysis

To analyze complex mixtures containing this compound and other related substances, more sophisticated analytical methods are required. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose. nih.govijarnd.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used hyphenated technique for the analysis of pharmaceutical impurities. nih.gov In this technique, a liquid chromatograph (LC) separates the components of a mixture based on their differential interactions with a stationary phase. The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, providing highly specific detection and structural information.

For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method would typically be employed for separation. The mass spectrometer, often a tandem mass spectrometer (MS/MS), allows for the selective detection and quantification of the target impurity even at very low levels. nih.gov The high sensitivity and selectivity of LC-MS/MS make it the method of choice for the trace-level analysis of impurities in active pharmaceutical ingredients (APIs) and formulated drug products. nih.govnih.gov

A typical LC-MS/MS method for the analysis of docetaxel and its impurities would involve the following:

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase |

| Mobile Phase | A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. |

| Ionization Source | Electrospray Ionization (ESI) |

| MS Detector | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification |

This table outlines typical starting conditions for an LC-MS/MS method for the analysis of docetaxel and its impurities. Method parameters would need to be optimized for the specific analysis of this compound.

The structural elucidation of unknown impurities can be further facilitated by hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-IR (Liquid Chromatography-Infrared Spectroscopy). These techniques provide detailed structural information, complementing the data obtained from LC-MS. nih.govijarnd.com

Preclinical in Vitro Pharmacological Activity and Biological Relevance of 2 O Desbenzoyl 2 O Tiglyldocetaxel

Cell-Based Assays for Investigating Cellular Responses

Cell-based assays are fundamental in preclinical research to determine the potential therapeutic effects of a compound on cancer cells. These assays provide insights into a compound's ability to inhibit cell growth, disrupt cell division, and induce programmed cell death.

Assessment of Antiproliferative Effects on Select Cancer Cell Lines

The antiproliferative activity of a compound is a primary indicator of its potential as an anti-cancer agent. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

As of the latest available data, specific studies detailing the antiproliferative effects of 2-O-desbenzoyl-2-O-tiglyldocetaxel on select cancer cell lines are not available in the public domain. Consequently, IC50 values for this particular compound have not been reported.

For context, the parent compound, docetaxel (B913), exhibits potent antiproliferative activity across a wide range of human cancer cell lines. However, it is crucial to note that this data does not directly apply to this compound, as minor structural modifications can significantly alter a compound's biological activity.

Table 1: Antiproliferative Activity (IC50) of this compound on Select Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Data not available | Data not available | Data not available |

Analysis of Cell Cycle Perturbations and Checkpoint Activation

Cancer is often characterized by the uncontrolled proliferation of cells due to a dysregulated cell cycle. Compounds that can interfere with the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, G2, or M phase), are of significant interest in cancer therapy.

There is currently no published research specifically investigating the effects of this compound on cell cycle progression in cancer cells. Therefore, information regarding its ability to induce cell cycle perturbations and activate cell cycle checkpoints is not available.

The parent compound, docetaxel, is known to primarily target the M phase of the cell cycle by stabilizing microtubules, leading to mitotic arrest. This mechanism of action is well-documented for the taxane (B156437) class of drugs. However, whether this compound shares this mechanism remains to be experimentally verified.

Evaluation of Apoptotic Induction Mechanisms and Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The ability of a compound to induce apoptosis is a key hallmark of an effective anti-cancer drug.

Specific studies evaluating the apoptotic induction mechanisms and pathways triggered by this compound have not been reported. Therefore, there is no information on its ability to activate key apoptotic proteins such as caspases or its influence on the balance of pro-apoptotic and anti-apoptotic proteins.

Docetaxel, the parent compound, is known to induce apoptosis in various cancer cell lines following mitotic arrest. This process often involves the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent caspase activation. The relevance of these findings to the activity of this compound is undetermined.

Enzyme Inhibition or Activation Profiling

Understanding how a compound interacts with enzymes is critical for characterizing its pharmacological profile. This includes its potential to inhibit or activate drug-metabolizing enzymes, which can affect its own metabolism and that of other drugs, as well as its interaction with specific target enzymes.

In Vitro Enzymatic Assays for Drug-Metabolizing Enzymes or Potential Targets

Drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, play a central role in the metabolism and clearance of drugs. Inhibition or induction of these enzymes by a new chemical entity can lead to drug-drug interactions.

There is no publicly available data from in vitro enzymatic assays on the effect of this compound on drug-metabolizing enzymes. Its inhibitory or inductive potential towards specific CYP isoforms is therefore unknown.

Receptor Binding Studies and Ligand-Binding Assays

Receptor binding studies are conducted to determine if a compound interacts with specific cellular receptors to exert its effects. This is particularly relevant for compounds that may have a targeted mechanism of action.

Information from receptor binding studies or ligand-binding assays for this compound is not available in the scientific literature. Its affinity for any specific receptors has not been characterized.

Table 2: Summary of Preclinical In Vitro Pharmacological Data for this compound

| Assay | Finding |

| Antiproliferative Effects | Data not available |

| Cell Cycle Analysis | Data not available |

| Apoptosis Induction | Data not available |

| Enzyme Inhibition/Activation | Data not available |

| Receptor Binding | Data not available |

In Vitro Biotransformation and Metabolic Stability

The in vitro biotransformation of this compound, a known impurity of the anticancer drug docetaxel and referred to as Docetaxel Impurity A, is anticipated to follow pathways similar to its parent compound, primarily involving oxidative metabolism.

Identification of Metabolic Pathways and Responsible Enzyme Systems

While specific studies on the metabolic pathways of this compound are not extensively documented in publicly available literature, the metabolism of docetaxel is well-characterized and provides a strong predictive model. The primary route of docetaxel metabolism in humans occurs through oxidation, mediated predominantly by the cytochrome P450 (CYP) 3A4 isoenzyme. ajol.infonih.gov This process mainly involves hydroxylation of the tert-butyl group on the C13 side chain, leading to the formation of a primary alcohol metabolite. ajol.info

Given the structural similarity, it is highly probable that this compound also serves as a substrate for CYP3A4. The replacement of the benzoyl group at the C2 position with a tiglyl group is not expected to fundamentally alter the interaction with the CYP3A4 active site, which primarily recognizes other regions of the molecule. Therefore, the principal metabolic pathway for this compound is likely to be hydroxylation, catalyzed by CYP3A4. Other CYP3A family members, such as CYP3A5, may also contribute to its metabolism. nih.gov

Characterization of Metabolites and Metabolic Fate in Cellular and Subcellular Systems

Following the predicted CYP3A4-mediated hydroxylation, the primary metabolite of this compound would be a hydroxylated derivative. In the case of docetaxel, the initial alcohol metabolite can be further oxidized to an unstable aldehyde, which then cyclizes to form two stereoisomeric metabolites. nih.gov A similar metabolic fate can be postulated for this compound in cellular and subcellular systems like liver microsomes.

The metabolic stability of this compound in vitro would be dependent on the efficiency of the CYP3A4-catalyzed reaction. Compounds that are rapidly metabolized by this enzyme generally exhibit lower stability in liver microsomal preparations. While direct experimental data on the metabolic stability of this compound is scarce, its structural relationship to docetaxel suggests it would be subject to significant first-pass metabolism in the liver.

Cytotoxicity Assessment in Various Cell Culture Models

As a derivative of the potent cytotoxic agent docetaxel, this compound is expected to exhibit significant cytotoxic activity against various cancer cell lines.

Investigation of Selective Cytotoxicity in Different Cell Types

The selective cytotoxicity of this compound has not been specifically detailed in available research. However, the parent compound, docetaxel, has demonstrated differential effects on various cell types. For instance, nanoencapsulated docetaxel showed selective inhibition of peripheral blood mononuclear cells (PBMCs) from oral cancer patients while sparing those from healthy controls.

Impurity Standard Development and Application in Pharmaceutical Quality Assurance

Regulatory Significance of Impurity Standards in API Manufacturing and Quality Control

The manufacturing and quality control of active pharmaceutical ingredients (APIs) are governed by stringent regulatory standards to ensure patient safety and product efficacy. fbpharmtech.comnexbioinc.com Pharmaceutical impurities, which are any components present in the drug substance or final product that are not the desired therapeutic agent, are a primary focus of these regulations. fbpharmtech.com The presence of impurities can arise from various sources, including the API synthesis process, raw materials, degradation of the drug substance, and environmental factors. fbpharmtech.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the control of impurities in pharmaceuticals. nexbioinc.comknorspharma.com These guidelines necessitate the identification, quantification, and control of impurities to ensure they remain below established safety thresholds. fbpharmtech.comknorspharma.com Failure to adhere to these standards can lead to severe consequences, including the rejection of manufacturing batches, product recalls, and potential harm to patients. fbpharmtech.com

Qualification and Certification Procedures for 2-O-desbenzoyl-2-O-tiglyldocetaxel as a Reference Material

The qualification and certification of this compound as a reference material is a meticulous process designed to ensure its suitability for its intended analytical purpose. This process establishes the compound's identity, purity, and other critical characteristics, providing a high degree of confidence in its use as a standard.

A comprehensive characterization of the reference material is performed using a variety of analytical techniques. These methods are employed to confirm the chemical structure and assess the purity of the compound. For this compound, this would typically involve:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure of the compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of the reference material. lgcstandards.com Purity levels are often expected to be greater than 95%. lgcstandards.com

The certified reference material is supplied with a detailed Certificate of Analysis (COA). This document provides essential information about the compound, including its chemical name, CAS number, molecular formula, and molecular weight. synzeal.com The COA also specifies the storage conditions necessary to maintain the integrity of the standard, which for this compound is typically under refrigerated and inert atmosphere conditions. pharmaffiliates.com The certificate will also indicate the mass of the material with high precision if purchased as an exact weight standard. lgcstandards.com

The physical and chemical properties of this compound are also documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C41H55NO14 | synzeal.compharmaffiliates.comchembk.comnih.gov |

| Molecular Weight | 785.88 g/mol | pharmaffiliates.comchembk.compharmaffiliates.compharmaffiliates.com |

| Appearance | White to Off-White Solid | pharmaffiliates.com |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | pharmaffiliates.com |

This rigorous qualification and certification process ensures that this compound can be reliably used as a reference standard in pharmaceutical quality assurance.

Use in Analytical Method Development and Validation for Docetaxel (B913)

The impurity standard of this compound is crucial for the development and validation of analytical methods used to assess the quality of docetaxel. synzeal.comscirp.org These methods, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its impurities and degradation products. scirp.orgnih.gov

During method development, the reference standard for this compound, along with other known impurities, is used to optimize the chromatographic conditions. scirp.org This involves adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve a clear separation between docetaxel and all its related substances. scirp.org The goal is to ensure that the analytical method can accurately and reliably quantify the levels of each impurity present in a sample. nih.gov

Once a suitable method is developed, it must be validated according to guidelines from the International Council for Harmonisation (ICH). globalresearchonline.net The validation process demonstrates that the analytical method is fit for its intended purpose. Key validation parameters where the this compound standard is essential include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities. The standard helps to confirm that the peak for this compound is well-resolved from the docetaxel peak and other impurities. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using various concentrations of the impurity standard. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. The standard is used to determine these limits, ensuring the method is sensitive enough to measure impurities at levels required by regulatory standards. nih.govjidps.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a sample with a known amount of the impurity standard and measuring the recovery. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

By using the this compound reference standard, pharmaceutical manufacturers can develop and validate robust analytical methods that provide confidence in the quality and purity of their docetaxel products.

Role in Routine Quality Control and Release Testing of Docetaxel APIs and Formulations

In the routine quality control (QC) and release testing of docetaxel active pharmaceutical ingredients (APIs) and their final formulations, the impurity standard of this compound plays a vital and ongoing role. synzeal.com Its primary function is to serve as a reference point for the identification and quantification of this specific impurity in every batch of docetaxel produced. knorspharma.com

During routine QC analysis, the validated analytical method, typically HPLC or UPLC, is used to generate a chromatogram of the docetaxel sample. The retention time of any peak in the sample chromatogram is compared to the retention time of the this compound reference standard, which is run under the same conditions. A match in retention times provides a strong indication of the presence of this impurity.

For quantification, the area of the impurity peak in the sample chromatogram is measured and compared against a calibration curve generated using the certified reference standard. jidps.com This allows for the precise calculation of the amount of this compound present in the batch. This quantitative analysis is critical to ensure that the level of this impurity does not exceed the limits specified in pharmacopeias (such as the USP and Ph. Eur.) and by regulatory authorities. knorspharma.com

The consistent use of the this compound standard in release testing provides several key benefits:

Ensures Batch-to-Batch Consistency: Regular monitoring of this impurity helps to ensure that the manufacturing process is consistent and under control. knorspharma.com

Guarantees Product Quality and Safety: By confirming that the level of this compound is within acceptable limits, manufacturers can be confident in the safety and quality of the docetaxel being released to the market. fbpharmtech.compharmaffiliates.com

Facilitates Regulatory Compliance: The documentation of these QC tests, which rely on the use of the impurity standard, is a critical part of the batch record and is subject to review during regulatory inspections. nexbioinc.com

In essence, the this compound impurity standard is an indispensable tool in the day-to-day quality control operations that safeguard the integrity of docetaxel APIs and formulations.

Emerging Research Perspectives and Future Directions

Investigation of Novel Synthetic Routes for Improved Efficiency and Green Chemistry Principles

The synthesis of complex taxane (B156437) skeletons like that of 2-O-desbenzoyl-2-O-tiglyldocetaxel is a significant challenge in organic chemistry. Current methods for producing docetaxel (B913) often lead to the formation of this and other impurities, necessitating difficult and costly purification processes. researchgate.net Consequently, research is shifting towards the development of more efficient and environmentally benign synthetic strategies.

Novel Synthetic Strategies:

Recent advancements in synthetic organic chemistry offer promising avenues for the targeted synthesis of taxane analogues. Strategies focusing on skeletal remodeling of more abundant natural terpenes are being explored to create diverse taxane cores. nih.gov This approach could potentially be adapted for a more direct and controlled synthesis of this compound, moving beyond its current status as a mere impurity. Furthermore, versatile synthetic strategies that allow for the interconversion of complex molecular frameworks could provide a general platform for accessing a wide array of taxane diterpenes, including specific derivatives like the one . nih.govresearchgate.net

Application of Green Chemistry Principles:

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. youtube.comyoutube.com In the context of this compound, this translates to:

Use of Renewable Feedstocks: Exploring the use of renewable starting materials, such as those derived from agricultural products, to replace traditional fossil fuel-based reagents. youtube.com

Catalytic Reagents: Employing catalytic methods over stoichiometric reagents to reduce waste and improve reaction efficiency. youtube.com This is particularly relevant in the multiple steps of a complex taxane synthesis.

Safer Solvents: Avoiding hazardous solvents in favor of greener alternatives to minimize environmental impact and improve worker safety. youtube.com

The development of new, efficient synthetic methods for docetaxel and its related compounds, with a focus on scale-up and purity, is an ongoing area of research. iaea.orgresearchgate.net

Advanced Mechanistic Studies using Omics Technologies (e.g., proteomics, metabolomics)

The advent of "omics" technologies has revolutionized our understanding of drug action and resistance. While direct proteomic or metabolomic studies on this compound are yet to be published, the application of these technologies to docetaxel provides a clear roadmap for future investigations.

Proteomic Analysis:

Proteomic studies on docetaxel-resistant cancer cells have successfully identified proteins involved in drug resistance mechanisms. nih.gov For instance, the upregulation of proteins like α-enolase has been linked to docetaxel chemoresistance in nasopharyngeal carcinoma. nih.gov Similar proteomic approaches could be employed to understand the cellular response to this compound. This could reveal if the compound interacts with similar or different protein targets compared to docetaxel, and whether it could overcome known resistance mechanisms.

Metabolomic Profiling:

Metabolomics, the large-scale study of small molecules within cells, can provide a snapshot of the metabolic state of a cell in response to a compound. The metabolism of docetaxel is known to be complex and subject to interindividual variability, primarily handled by cytochrome P450 enzymes. nih.gov Metabolomic profiling of cells treated with this compound could elucidate its metabolic fate and identify any unique metabolic pathways it perturbs. For example, the metabolism of fenbendazole, another anti-cancer agent, is known to be metabolized by CYP enzymes, and its metabolites contribute to its biological activity. iiarjournals.org

Exploration of Potential Biological Activity for Scaffold Diversification and Lead Optimization

The structural similarity of this compound to docetaxel, a highly effective anticancer agent, makes it an intriguing candidate for biological activity screening. tandfonline.com The modification at the C-2 position, replacing the benzoyl group with a tigloyl group, could lead to a different pharmacological profile.

Scaffold Diversification and Hopping:

The concept of "scaffold hopping" in medicinal chemistry involves making significant changes to the core structure of a molecule to discover new compounds with improved properties. bhsai.orguchicago.edu While this compound is a close analogue, it represents a starting point for further scaffold diversification. By systematically modifying other positions on the taxane core, it may be possible to develop novel compounds with enhanced activity, improved solubility, or the ability to overcome drug resistance. nih.govresearchgate.net

Screening for Biological Activity:

Initial studies would likely involve screening this compound for cytotoxic activity against a panel of cancer cell lines. nih.gov For instance, novel hydrophilic analogues of docetaxel have shown significant inhibitory effects on the proliferation of various cancer cell lines. nih.gov Furthermore, the investigation of its interaction with microtubules, the primary target of docetaxel, would be a crucial step. tandfonline.com The search for simple, bioactive analogues of paclitaxel (B517696) has been a long-standing goal in cancer research, and this impurity could be a piece of that puzzle. acs.org The biological activity of novel disubstituted-1,3,4-oxadiazolines has been explored, demonstrating that even small molecular changes can lead to significant differences in antimicrobial activity. nih.gov

Development of Predictive Models for Impurity Formation and Control in Pharmaceutical Processes

The presence of impurities like this compound in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled. nih.govbaertschiconsulting.com The development of predictive models for impurity formation is a key area of research aimed at improving manufacturing processes and ensuring product quality. zamann-pharma.comraps.org

In Silico Prediction of Degradation Pathways:

Software programs are now available that can predict the degradation pathways of pharmaceutical compounds. lhasalimited.orgbohrium.comresearchgate.netnih.govresearchgate.net These tools use knowledge-based rules to forecast the formation of potential impurities under various stress conditions. By inputting the structure of docetaxel and the reaction conditions, it may be possible to predict the likelihood of this compound formation and identify the key contributing factors. This predictive capability allows for the proactive design of manufacturing processes that minimize the generation of this and other impurities.

Risk-Based Approaches to Impurity Control:

A risk-based approach to impurity management involves identifying potential impurities, assessing their risk, and implementing control strategies. raps.org This includes understanding the origin and fate of impurities throughout the synthetic process. baertschiconsulting.com By developing a deeper understanding of the reaction mechanisms that lead to the formation of this compound, more effective control points can be established in the manufacturing process. baertschiconsulting.comacs.org The development and validation of robust analytical methods, such as high-performance liquid chromatography (HPLC), are essential for monitoring and controlling the levels of this impurity in the final drug product. forestchemicalsreview.comnih.gov

Interactive Data Table: Key Research Areas and Approaches

| Research Area | Key Approaches and Methodologies | Potential Outcomes |

| Novel Synthetic Routes | Skeletal remodeling, Versatile synthetic strategies, Green chemistry principles | Increased yield, Reduced impurities, Environmentally friendly processes |

| Mechanistic Studies | Proteomics, Metabolomics | Understanding of cellular response, Identification of new targets, Elucidation of metabolic pathways |

| Biological Activity | Cytotoxicity assays, Microtubule interaction studies, Scaffold diversification | Discovery of new therapeutic agents, Overcoming drug resistance, Improved pharmacological properties |

| Impurity Control | In silico prediction models, Risk-based management, Advanced analytical methods | Minimized impurity formation, Enhanced product quality and safety, Optimized manufacturing processes |

Q & A

Q. Basic Research Focus

- NMR spectroscopy : 2D-COSY and HSQC experiments clarify coupling between C2-tiglyl and adjacent carbons (e.g., C1 and C3 shifts in docetaxel backbone) .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>97%) and detects degradation products .

How can researchers address discrepancies in reported biological activity data for taxoid analogs?

Advanced Research Focus

Contradictions often arise from:

- Synthetic purity : Verify intermediates (e.g., 9e-05) via TLC and HRMS to rule out side products .

- Assay variability : Standardize protocols (e.g., cell passage number, serum batch) across labs.

- Solubility factors : Use co-solvents (e.g., Cremophor EL) to ensure consistent drug delivery in vitro .

What strategies optimize reaction conditions for high-yield synthesis of C2-modified taxoids?

Q. Advanced Research Focus

- Catalyst optimization : HF-pyridine (70% v/v) enables efficient acylation at C2 with minimal side reactions .

- Temperature control : Maintain reactions at –20°C to prevent epimerization at C7 or C10 .

- Protecting groups : Use TES (triethylsilyl) or TIPS (triisopropylsilyl) groups to stabilize reactive hydroxyls during synthesis .

How are computational methods integrated into the design of novel taxoid derivatives?

Q. Advanced Research Focus

- Docking studies : Predict binding affinity of tiglyl-modified analogs to β-tubulin using software like AutoDock Vina.

- DFT calculations : Analyze electronic effects of substituents (e.g., CF3O vs. CHF2O) on reaction transition states .

What are the challenges in characterizing degradation products of 2-O-tiglyl docetaxel analogs?

Q. Basic Research Focus

- LC-MS/MS : Identify hydrolyzed products (e.g., loss of tiglyl group) under accelerated stability conditions (40°C/75% RH) .

- Isolation protocols : Use preparative HPLC to isolate degradation by-products for structural elucidation via NMR .

How do researchers validate the biological relevance of taxoid derivatives beyond in vitro assays?

Q. Advanced Research Focus

- In vivo models : Use xenograft mice (e.g., NCI/ADR-RES tumors) to assess pharmacokinetics and tumor regression .

- Metabolite profiling : Track hepatic metabolism via liver microsomes to identify active/inactive metabolites .

What methodological precautions are critical for reproducibility in taxoid synthesis?

Q. Basic Research Focus

- Moisture-sensitive steps : Conduct reactions under argon using anhydrous solvents .

- Batch-to-batch consistency : Document reaction times, stoichiometry, and purification steps (e.g., column chromatography gradients) .

How can solubility limitations of hydrophobic taxoid derivatives be mitigated in biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.